molecular formula C9H17N3O B11741131 [(1,4-Dimethyl-1h-pyrazol-5-yl)methyl](2-methoxyethyl)amine

[(1,4-Dimethyl-1h-pyrazol-5-yl)methyl](2-methoxyethyl)amine

Katalognummer: B11741131
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: ZJPMXYPINQBFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Vorbereitungsmethoden

The synthesis of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-methoxyethylamine under specific conditions. One common method includes dissolving the pyrazole in ethanol and cooling the solution to 0°C. The 2-methoxyethylamine is then added dropwise, and the mixture is stirred for an hour. After the reaction is complete, the product is isolated by adding ethanol and sodium bicarbonate, followed by purification through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Wirkmechanismus

The mechanism of action of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine lies in its specific substitution pattern and the presence of the methoxyethyl group, which imparts unique reactivity and potential biological activities.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C9H17N3O/c1-8-6-11-12(2)9(8)7-10-4-5-13-3/h6,10H,4-5,7H2,1-3H3

InChI-Schlüssel

ZJPMXYPINQBFGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1)C)CNCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.